molecular formula C29H29NO5 B11007859 3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B11007859
M. Wt: 471.5 g/mol
InChI Key: JEHQKHLZUCYKBX-UHFFFAOYSA-N
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Description

3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves multiple steps, starting from readily available precursors. One common route involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a benzyl halide, followed by cyclization and functional group modifications . The reaction conditions typically include the use of organic solvents such as ethanol or xylene, and catalysts like acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and scalable reaction conditions. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the compound’s structure .

Biological Activity

The compound 3-benzyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores its biological activity through various studies, highlighting significant findings and implications for future research.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₃₃H₃₉N₁O₁₂
  • Molecular Weight : 553.67 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory Activity
    • The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown moderate inhibition against COX-I and significant inhibition against COX-II, with an IC50 value reported in the range of 0.52−22.25 μM .
    • A comparative study revealed that the compound demonstrated a selectivity index (S.I.) higher than standard anti-inflammatory drugs like Celecoxib, indicating its potential as a therapeutic agent .
  • Antioxidant Properties
    • The antioxidant activity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses significant free radical scavenging capabilities, suggesting its potential utility in preventing oxidative stress-related diseases .
  • Anticancer Potential
    • Preliminary studies have indicated that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
    • In vivo studies have shown promising results in reducing tumor growth in animal models, further supporting its potential as an anticancer agent .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

StudyFindingsReference
In vitro COX inhibitionModerate inhibition of COX-I and significant inhibition of COX-II with IC50 = 0.52 μM
Antioxidant assaysEffective radical scavenging activity; potential in oxidative stress prevention
Anticancer efficacyInduced apoptosis in cancer cell lines; reduced tumor growth in animal models

The mechanisms underlying the biological activities of this compound are multifaceted:

  • COX Inhibition : The inhibition of COX enzymes leads to decreased production of pro-inflammatory prostanoids, thereby alleviating inflammation.
  • Antioxidant Activity : By scavenging free radicals, the compound mitigates oxidative damage to cells, which is a contributing factor to various chronic diseases.
  • Apoptosis Induction : The anticancer effects are likely mediated through pathways that promote programmed cell death in malignant cells while sparing normal cells.

Properties

Molecular Formula

C29H29NO5

Molecular Weight

471.5 g/mol

IUPAC Name

3-benzyl-8-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C29H29NO5/c1-18-22-9-10-25(31)24(28(22)35-29(32)23(18)13-19-7-5-4-6-8-19)17-30-12-11-20-14-26(33-2)27(34-3)15-21(20)16-30/h4-10,14-15,31H,11-13,16-17H2,1-3H3

InChI Key

JEHQKHLZUCYKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCC4=CC(=C(C=C4C3)OC)OC)O)CC5=CC=CC=C5

Origin of Product

United States

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